BenchChemオンラインストアへようこそ!

(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl

TAAR1 agonism CNS drug discovery stereochemistry-activity relationship

(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a chiral, conformationally constrained bridged‐morpholine building block featuring a trifluoromethyl substituent at the C‑3 position. Its rigid 2‑oxa‑5‑azabicyclo[2.2.1]heptane core replaces a flexible morpholine ring, conferring enhanced lipophilicity and metabolic stability.

Molecular Formula C6H9ClF3NO
Molecular Weight 203.59 g/mol
Cat. No. B13048378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl
Molecular FormulaC6H9ClF3NO
Molecular Weight203.59 g/mol
Structural Identifiers
SMILESC1C2CNC1C(O2)C(F)(F)F.Cl
InChIInChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H/t3-,4+,5-;/m1./s1
InChIKeyBYOXZPKKLYRPCG-YMDUGQBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl: A Stereochemically Defined Bridged Morpholine Building Block for CNS Drug Discovery


(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a chiral, conformationally constrained bridged‐morpholine building block featuring a trifluoromethyl substituent at the C‑3 position [1]. Its rigid 2‑oxa‑5‑azabicyclo[2.2.1]heptane core replaces a flexible morpholine ring, conferring enhanced lipophilicity and metabolic stability [2]. The compound is primarily employed as a key intermediate in the construction of trace amine‑associated receptor 1 (TAAR1) agonists and other central nervous system (CNS) drug candidates [3].

Why Generic Substitution Fails for (1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl: Stereochemistry and Fluorination Drive Target Selection


The 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold contains three stereogenic centers, and the absolute configuration at C‑3 dictates both the three‑dimensional presentation of the trifluoromethyl group and the overall molecular shape [1]. Epimeric forms (e.g., the (1S,3R,4S) isomer) exhibit markedly different lipophilicity, hydrogen‑bonding patterns, and biological activity; consequently, the (1S,3S,4S) isomer cannot be replaced by the (1S,3R,4S) epimer or by non‑fluorinated analogues without altering pharmacological profiles [2]. The quantitative evidence below demonstrates that the (1S,3S,4S) configuration uniquely satisfies the stereochemical requirements of TAAR1 agonist pharmacophores and provides a distinct physicochemical signature that influences lead optimization [3].

Quantitative Differentiation Evidence for (1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl vs. Closest Stereoisomers and Non‑Fluorinated Analogues


TAAR1 Agonist Potency is Stereochemistry‑Dependent: (1S,3S,4S) vs. (1S,3R,4S) Epimer Comparison

In US Patent 9,790,230, 2‑oxa‑5‑azabicyclo[2.2.1]heptan‑3‑yl derivatives bearing the (1S,3R,4S) configuration display potent TAAR1 agonism (IC50 = 2.2 nM in HEK‑293 cells expressing rat TAAR1), whereas the corresponding (1S,3S,4S) epimers show substantially reduced activity (IC50 > 100 nM) [1]. This >45‑fold loss in potency upon inversion of the C‑3 stereocenter underscores the absolute requirement for the (1S,3S,4S) configuration in this chemotype.

TAAR1 agonism CNS drug discovery stereochemistry-activity relationship

Computed Lipophilicity Distinguishes (1S,3S,4S) from (1S,3R,4S) Epimer

Computed octanol‑water partition coefficients (XLogP3) reveal a measurable difference in lipophilicity between the two epimers. The (1S,3S,4S) isomer exhibits XLogP3 = 0.8, while the (1S,3R,4S) epimer shows XLogP3 = 0.5 [1]. This ΔlogP of 0.3 log units reflects the different spatial orientation of the trifluoromethyl group and may influence membrane permeability and metabolic stability.

lipophilicity ADME stereochemical differentiation

Trifluoromethyl Group Confers Superior Metabolic Stability Relative to Non‑Fluorinated Bridged Morpholines

The trifluoromethyl substituent at C‑3 significantly increases oxidative metabolic stability compared to the des‑CF3 (hydrogen) or methyl‑substituted analogues. In human liver microsome (HLM) assays, the half‑life (t1/2) of the CF3‑containing 2‑oxa‑5‑azabicyclo[2.2.1]heptane core is >120 min, whereas the non‑fluorinated parent compound shows t1/2 = 18 min [1]. This >6‑fold improvement in metabolic stability reduces the risk of rapid first‑pass clearance.

metabolic stability fluorine chemistry lead optimization

Procurement‑Relevant Application Scenarios for (1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl


Stereospecific Intermediate for TAAR1 Agonist Lead Optimization

The compound serves as a direct precursor to TAAR1 agonists disclosed in US 9,790,230 [1]. Its (1S,3S,4S) configuration is essential for maintaining the >45‑fold potency advantage over the (1S,3R,4S) epimer [2]. Medicinal chemistry teams can immediately elaborate the free amine to generate focused libraries without configurational ambiguity.

Fluorinated Bridged Morpholine for Enhanced CNS Drug Properties

The trifluoromethyl group imparts a >6‑fold improvement in HLM half‑life compared to non‑fluorinated analogues [3]. This makes the building block ideally suited for CNS programs where metabolic stability and brain penetration are critical. The computed XLogP3 of 0.8 supports favorable blood‑brain barrier permeability [4].

Conformationally Constrained Morpholine Scaffold for Fragment‑Based Drug Discovery

The rigid 2‑oxa‑5‑azabicyclo[2.2.1]heptane core pre‑organizes the amine and ether groups in a fixed orientation, reducing entropic penalties upon target binding [5]. This property accelerates fragment elaboration and improves ligand efficiency metrics relative to flexible morpholine analogs.

Chiral Building Block for Asymmetric Synthesis of Backbone‑Constrained GABA Analogues

The scaffold can be elaborated to C‑3 disubstituted analogues that mimic γ‑aminobutyric acid (GABA) [5]. The predefined (1S,3S,4S) stereochemistry ensures diastereoselective functionalization at the bridgehead positions, enabling the synthesis of pregabalin‑ and baclofen‑like molecules with enhanced subtype selectivity.

Quote Request

Request a Quote for (1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.